Trans-3,4-dimethyl cyclopentanone
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
ZMGMYCHEWPVBEL-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H]1C |
Canonical SMILES |
CC1CC(=O)CC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Stereochemical Effects
Trans-3,4-dimethyl cyclopentanone is distinguished from other methyl-substituted cyclopentanones by the positions and stereochemistry of its substituents. Key comparisons include:
2-Methylcyclopentanone
- Substituents : A single methyl group at position 2.
- Physical Properties : Boiling point (bp) = 139–140°C; density (d) = 0.916 g/cm³ .
- Reactivity : Lacks the trans-diaxial methyl groups, reducing steric constraints but limiting utility in cyclopropanation reactions for fullerene synthesis.
DL-3-Methylcyclopentanone
- Substituents : A single methyl group at position 3 (racemic mixture).
- Physical Properties : Boiling point = 145°C; density = 0.913 g/cm³ .
- Reactivity: The absence of a second methyl group at position 4 prevents the formation of the strained bicyclic system required for methanofullerene precursors.
1-Methylcyclopentanol (Structural Analog)
Comparative Data Table
Reactivity and Functionalization
- This compound: Forms stable tosylhydrazone derivatives in moderate to good yields (60–85%), which decompose under basic conditions to generate carbene intermediates for cyclopropanation . This reactivity is critical for attaching fullerene cages.
- Mono-Substituted Cyclopentanones: Tosylhydrazones derived from 2- or 3-methylcyclopentanones exhibit lower stability due to reduced steric protection of the reactive keto group, limiting their use in high-strain applications .
Research Findings
- A 2012 study demonstrated that this compound derivatives enable the synthesis of methanofullerenes with higher regioselectivity compared to mono-substituted analogs .
- The trans-configuration optimizes orbital alignment for carbene insertion into fullerene C–C bonds, a process less efficient in cis-configured or mono-substituted cyclopentanones .
Preparation Methods
Adaptation of Perkin’s Cyclopentane Synthesis
A modified Perkin approach, originally used for trans-cyclopentane-1,2-dicarboxylic acid, can be adapted for ketone synthesis. The method involves:
-
Alkylation of Diethyl Malonate : Reaction with 1,3-dibromopropane forms a tetraester intermediate, which undergoes cyclization under basic conditions to generate a cyclopentane ring.
-
Oxidation to Ketone : The cyclized product is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce the ketone functionality. Methyl groups are introduced via alkylation prior to cyclization.
In trials with analogous systems, yields for cyclopentane derivatives ranged from 6.7% to 67.2%, depending on reaction conditions. For trans-3,4-dimethyl cyclopentanone, similar yields are anticipated, though oxidation steps may reduce efficiency.
Oxidation of Trans-3,4-Dimethyl Cyclopentanol
Alcohol Precursor Synthesis
This indirect route involves synthesizing trans-3,4-dimethyl cyclopentanol followed by oxidation:
-
Hydrogenation of Cyclopentenol Derivatives : Catalytic hydrogenation of 3,4-dimethyl cyclopentenol over Pd/C selectively produces the trans-alcohol.
-
Oxidation to Ketone : The alcohol is oxidized using Dess-Martin periodinane or Swern conditions to avoid over-oxidation.
While this method offers high stereoselectivity, the need for sensitive oxidation reagents increases costs. No yield data specific to this compound are available, but analogous alcohol oxidations typically achieve 70–85% efficiency.
Asymmetric Catalytic Methods
Enantioselective Ring-Closing Metathesis
Emerging strategies employ chiral catalysts to construct the cyclopentanone ring with predefined stereochemistry:
-
Grubbs Catalyst-Mediated Metathesis : A diene precursor with methyl substituents undergoes ring-closing metathesis (RCM) using a chiral ruthenium catalyst.
-
Tandem Oxidation : The resulting cyclopentene is oxidized to the ketone via Wacker-type conditions.
This method is theoretically promising but lacks experimental validation for this compound.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
Hydrolysis Conditions in Patent Method
The hydrolysis of Formula 13 precursors is critical for regioselectivity. Studies on similar systems suggest that aqueous acetic acid at 60–80°C optimizes ring closure while preserving stereochemistry.
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for producing trans-3,4-dimethyl cyclopentanone, and how do reaction conditions influence stereoselectivity?
- Answer: this compound can be synthesized via oxidation of substituted cyclopentanols (e.g., 3,4-dimethyl cyclopentanol) using strong oxidizing agents like chromic acid (H₂CrO₄), which selectively oxidizes secondary alcohols to ketones without over-oxidation . Catalytic routes from biomass-derived intermediates, such as furfural, may also be adapted by introducing methyl groups during cyclization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the trans configuration, as steric hindrance between methyl groups can influence stereoselectivity .
Q. How can spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl group positions and confirms the trans configuration via coupling constants and splitting patterns. Infrared (IR) spectroscopy verifies the carbonyl stretch (~1740 cm⁻¹) and absence of alcohol O-H stretches. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while UV-Vis spectrophotometry (λ ~280 nm) monitors concentration in solutions .
Advanced Research Questions
Q. What kinetic models explain the combustion behavior of this compound, and how do methyl substituents alter flame speed compared to cyclopentanone?
- Answer: Kinetic models developed for cyclopentanone combustion—validated using shock tube ignition delays and flame speed measurements—can be adapted by incorporating methyl group effects. Methyl substituents increase steric hindrance, potentially delaying C-H bond cleavage and altering intermediate radical pathways (e.g., reduced ethene yields), thereby lowering flame speed relative to unsubstituted cyclopentanone . Computational studies (e.g., DFT) are recommended to quantify bond dissociation energies and radical stabilization effects .
Q. How do solubility and compatibility challenges limit the use of this compound in material science applications?
- Answer: Cyclopentanone derivatives exhibit poor compatibility with elastomers (e.g., fluorocarbons, neoprene), causing swelling and seal degradation in fuel or polymer formulations. This compound’s higher hydrophobicity may exacerbate phase separation in aqueous systems. Pre-formulation studies using Hansen solubility parameters and accelerated aging tests (ASTM D525) are critical to assess material compatibility .
Q. What computational approaches predict the conformational stability and solvent interactions of this compound?
- Answer: Molecular Dynamics (MD) simulations reveal solvent-dependent conformational changes, such as ring puckering in polar solvents. Density Functional Theory (DFT) at the ωB97XD/6-311G(d,p) level calculates binding affinities with solvents, showing stronger interactions in non-polar media due to methyl group shielding of the carbonyl . Solvent-free energy calculations (e.g., COSMO-RS) further predict partition coefficients for extraction optimization .
Q. How do steric effects from trans-3,4-dimethyl groups influence regioselectivity in electrophilic substitution reactions?
- Answer: Methyl groups at the 3 and 4 positions create steric barriers, directing electrophiles to the less hindered 2-position. For example, benzylidene formation (via Claisen-Schmidt condensation) favors substitution at C2 due to reduced steric clash. Kinetic studies using substituent-directed ortho/para ratios and Hammett plots quantify these effects .
Q. What protocols ensure accurate thermal stability assessment of this compound under high-energy conditions?
- Answer: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) measure decomposition onset temperatures and enthalpic changes. For cocrystallization studies (e.g., with HMX), thermal stability is tested under nitrogen to prevent oxidation, with MD simulations tracking conformational transitions (e.g., β- to α-phase) under thermal stress .
Notes
- Methodological answers emphasize experimental design, data validation, and computational modeling.
- Advanced questions integrate multi-disciplinary approaches (kinetics, materials science, computational chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
